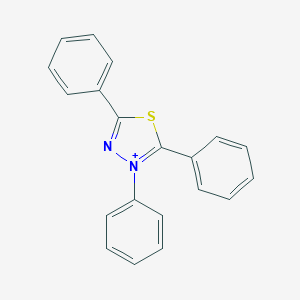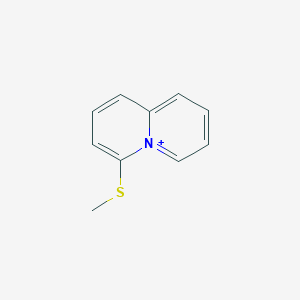
2-Phenyl-4-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-propylpyridine (PPAP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PPAP is a member of the pyridine family and has been found to exhibit neuroprotective and cognitive-enhancing effects.
Mechanism of Action
2-Phenyl-4-propylpyridine's mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various cognitive processes, including attention, memory, and learning. By increasing their levels, 2-Phenyl-4-propylpyridine may enhance cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-Phenyl-4-propylpyridine has been found to have various biochemical and physiological effects. In animal studies, 2-Phenyl-4-propylpyridine has been found to increase the levels of dopamine and norepinephrine in the brain. 2-Phenyl-4-propylpyridine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-Phenyl-4-propylpyridine has been found to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-Phenyl-4-propylpyridine is its neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. Another advantage is its relatively low toxicity, making it a safer alternative to other drugs. However, one limitation is the lack of human studies, with most research being conducted on animals. Additionally, the mechanism of action of 2-Phenyl-4-propylpyridine is not fully understood, making it difficult to determine its full therapeutic potential.
Future Directions
There are several future directions for 2-Phenyl-4-propylpyridine research. One direction is to conduct more human studies to determine its safety and efficacy. Another direction is to investigate the potential use of 2-Phenyl-4-propylpyridine in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-4-propylpyridine and its potential therapeutic targets.
Conclusion:
In conclusion, 2-Phenyl-4-propylpyridine is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. 2-Phenyl-4-propylpyridine has been found to exhibit neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. While there are still limitations to its use, 2-Phenyl-4-propylpyridine's potential therapeutic benefits make it a promising area of research for the future.
Synthesis Methods
2-Phenyl-4-propylpyridine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine, followed by cyclization. Both methods have been used to synthesize 2-Phenyl-4-propylpyridine, with the Pictet-Spengler reaction being the more commonly used method.
Scientific Research Applications
2-Phenyl-4-propylpyridine has been found to exhibit neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. 2-Phenyl-4-propylpyridine has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In animal studies, 2-Phenyl-4-propylpyridine has been found to improve cognitive function, memory, and learning ability.
properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-phenyl-4-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-15-14(11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChI Key |
UTQNPPRJWPQVKC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
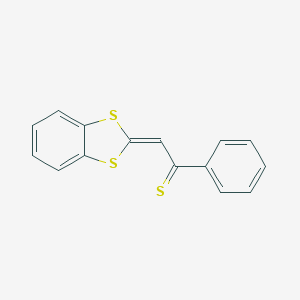
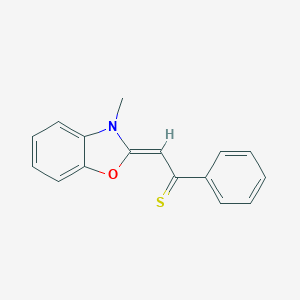
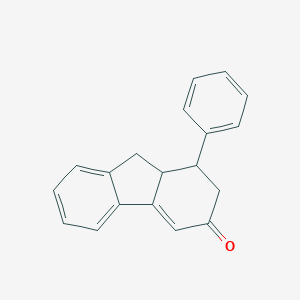
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
